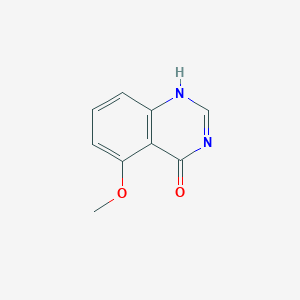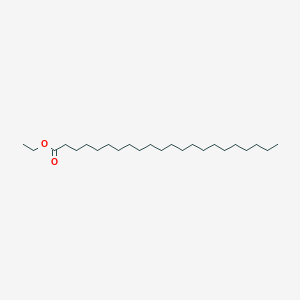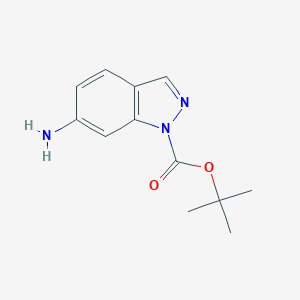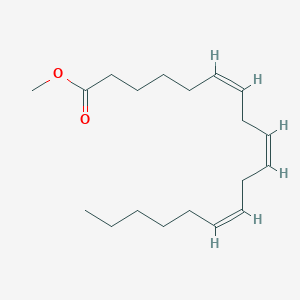
Tetraethylene glycol monododecyl ether
Vue d'ensemble
Description
Tetraethylene glycol monododecyl ether (C12E4) is a nonionic surfactant . It is a synthetic surfactant extensively utilized in both industrial and laboratory settings . This polyoxyethylated lauryl ether surfactant is a water-soluble surfactant .
Molecular Structure Analysis
The molecular formula of Tetraethylene glycol monododecyl ether is C20H42O5 . The IUPAC Standard InChI is InChI=1S/C20H42O5/c1-2-3-4-5-6-7-8-9-10-11-13-22-15-17-24-19-20-25-18-16-23-14-12-21/h21H,2-20H2,1H3 . The molecular weight is 362.5445 .Applications De Recherche Scientifique
Cell Culture and Enzyme Assays
- Scientific Field: Biochemistry and Molecular Biology .
- Application Summary: TEGDME is used in cell culture and enzyme assays . It has proven invaluable in solubilizing and stabilizing proteins, peptides, and other biomolecules .
- Results or Outcomes: The use of TEGDME in these applications enhances the stability of the biomolecules, which can lead to more accurate and reliable results in the assays .
Reverse Micelles and Protomicelles Formation
- Scientific Field: Physical Chemistry .
- Application Summary: TEGDME has been used to study the formation of reverse micelles and protomicelles in systems with heptane and Nile Red .
- Methods of Application: The micellization processes in the systems TEGDME–heptane and TEGDME–Nile red–heptane have been studied by electron absorption spectroscopy . In the first system, reverse micelles of small size appear, which makes it difficult to find the critical micelle concentration (CMC). In the second system, the appearance of Nile red as a TEGDME nano-adsorbent leads to the formation of protomicelles below the CMC .
- Results or Outcomes: The study found that the CMC in the second system turns out to be lower than the CMC in the first system, which corresponds to the predictions of the theory .
Surface Tension Modifier
- Scientific Field: Physical Chemistry .
- Application Summary: TEGDME is adept at modifying the surface tension of liquids, enhancing their wetting properties .
- Results or Outcomes: The use of TEGDME in this application enhances the wetting properties of the liquid .
Solvent
- Scientific Field: Organic Chemistry .
- Application Summary: Glycol ethers, including TEGDME, are characterized by their excellent solvency, chemical stability, and compatibility with water and a number of organic solvents .
- Methods of Application: TEGDME is used as a solvent in various chemical reactions due to its unique solvency properties .
- Results or Outcomes: The use of TEGDME as a solvent can improve the efficiency and outcomes of chemical reactions .
Computational and Physical Experiments
- Scientific Field: Computational Chemistry .
- Application Summary: TEGDME has been used in computational and physical experiments to report the post-deposition motion of the surfactant front and the deformation of the subphase surface using Marangoni flow and capillary waves .
- Methods of Application: TEGDME is used as a water-soluble surfactant in these experiments .
- Results or Outcomes: The use of TEGDME in these experiments provides valuable insights into the behavior of surfactants and the deformation of surfaces .
Gene Editing
- Scientific Field: Genetic Engineering .
- Application Summary: TEGDME has been used in gene editing . Its ability to modify the surface tension of liquids enhances their wetting properties, which can be crucial in certain gene editing techniques .
- Methods of Application: The exact methods of application are not specified, but it is likely that TEGDME is added to the gene editing solution to modify its surface tension .
- Results or Outcomes: The use of TEGDME in gene editing can enhance the efficiency and outcomes of the gene editing process .
Paints and Cleaners
- Scientific Field: Industrial Chemistry .
- Application Summary: Glycol ethers, including TEGDME, are commonly used as solvents in paints and cleaners .
- Methods of Application: TEGDME is used as a solvent in the formulation of paints and cleaners .
- Results or Outcomes: The use of TEGDME as a solvent can improve the performance of paints and cleaners .
Safety And Hazards
Tetraethylene glycol monododecyl ether can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Relevant Papers One relevant paper titled “Reverse Micelles and Protomicelles of Tetraethylene Glycol Monododecyl Ether in Systems with Heptane and Nile Red” discusses the micellization processes in the systems of tetraethylene glycol monododecyl ether . Another paper titled “Glycol Ether Toxicology” discusses the toxicology of glycol ethers, which may include Tetraethylene glycol monododecyl ether .
Propriétés
IUPAC Name |
2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O5/c1-2-3-4-5-6-7-8-9-10-11-13-22-15-17-24-19-20-25-18-16-23-14-12-21/h21H,2-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMWEFXCIYCJSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063752 | |
| Record name | Tetraethylene glycol monododecyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to light yellow liquid with a pleasant odor; mp = 14 deg C; [Acros Organics MSDS] | |
| Record name | Tetraethylene glycol monododecyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14011 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tetraethylene glycol monododecyl ether | |
CAS RN |
5274-68-0 | |
| Record name | 3,6,9,12-Tetraoxatetracosan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5274-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laureth-4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005274680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraethylene glycol monododecyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190605 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6,9,12-Tetraoxatetracosan-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraethylene glycol monododecyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12-tetraoxatetracosan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.725 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153454.png)
![Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153461.png)
![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B153463.png)

![Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B153466.png)








